![molecular formula C4H7ClF2NO3P B14501501 Ethyl [chloro(difluorophosphoryl)methyl]carbamate CAS No. 62779-27-5](/img/structure/B14501501.png)
Ethyl [chloro(difluorophosphoryl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [chloro(difluorophosphoryl)methyl]carbamate is a chemical compound with a complex structure that includes ethyl, chloro, difluorophosphoryl, and carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [chloro(difluorophosphoryl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate carbamate precursor with chloro(difluorophosphoryl)methyl chloride under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [chloro(difluorophosphoryl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates .
Applications De Recherche Scientifique
Ethyl [chloro(difluorophosphoryl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of ethyl [chloro(difluorophosphoryl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Tert-butyl carbamate
Uniqueness
Ethyl [chloro(difluorophosphoryl)methyl]carbamate is unique due to the presence of the chloro(difluorophosphoryl)methyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
62779-27-5 |
|---|---|
Formule moléculaire |
C4H7ClF2NO3P |
Poids moléculaire |
221.53 g/mol |
Nom IUPAC |
ethyl N-[chloro(difluorophosphoryl)methyl]carbamate |
InChI |
InChI=1S/C4H7ClF2NO3P/c1-2-11-4(9)8-3(5)12(6,7)10/h3H,2H2,1H3,(H,8,9) |
Clé InChI |
ZDVRAANJXJZVDT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(P(=O)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


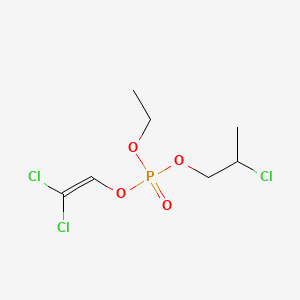
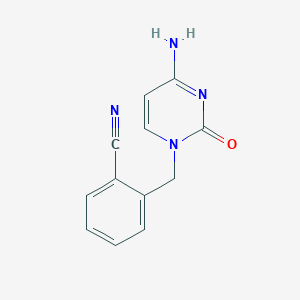
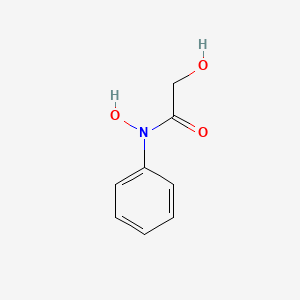
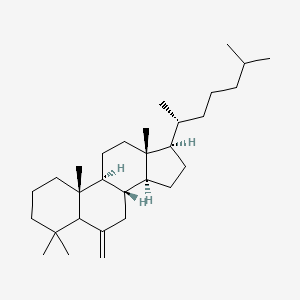
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
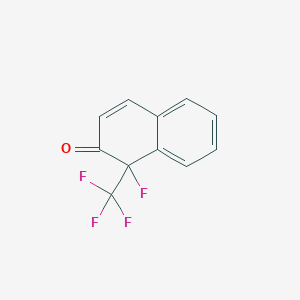
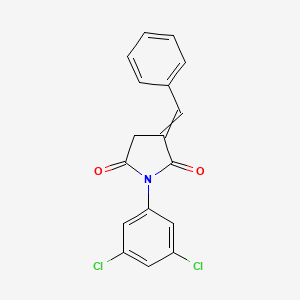
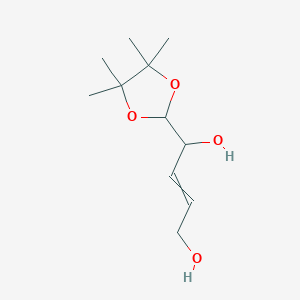
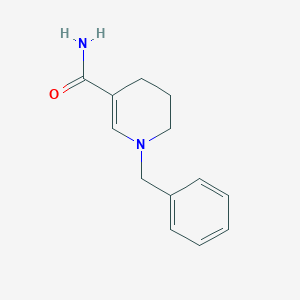

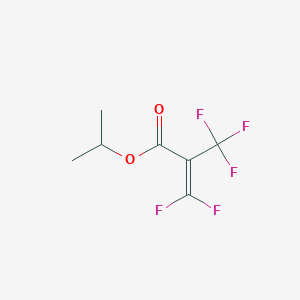
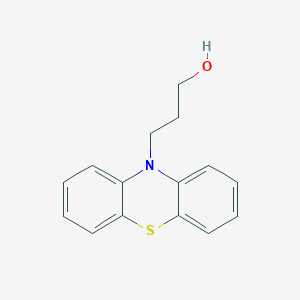
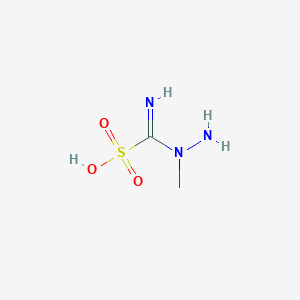
![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
